2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The compound 2-(4,6-dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is indole, a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrrole ring. The substituents are numbered to assign the lowest possible locants: two chlorine atoms at positions 4 and 6, a methyl group at position 3, and an ethanamine side chain attached to the pyrrole nitrogen (position 1). The hydrochloride salt designation indicates the presence of a protonated amine group neutralized by a chloride counterion.
The molecular formula is C₁₁H₁₃Cl₂N₂·HCl , corresponding to a molecular weight of 279.6 g/mol. Systematically, this compound belongs to the class of arylalkylamines , specifically indole ethylamine derivatives , characterized by an ethylamine side chain attached to an indole scaffold. Its classification further places it within the broader category of organochlorine compounds due to the presence of two chlorine atoms.
Molecular Architecture: Indole Core Modifications
The molecular structure features a 1H-indole core modified at three positions:
- Position 1 : Substitution by a 2-aminoethyl group (-CH₂CH₂NH₂), which is protonated in the hydrochloride salt form.
- Position 3 : A methyl group (-CH₃) attached to the pyrrole ring.
- Positions 4 and 6 : Two chlorine atoms (-Cl) on the benzene ring.
The indole system adopts a planar conformation, with the benzene and pyrrole rings sharing a fused bicyclic framework. The methyl group at position 3 introduces steric bulk near the pyrrole nitrogen, potentially influencing electronic distribution and intermolecular interactions. The chlorine atoms at positions 4 and 6 are meta to each other, creating a symmetrical substitution pattern on the benzene ring.
Key structural parameters include:
- Bond lengths : The C-Cl bonds measure approximately 1.74 Å, typical for aryl chlorides.
- Bond angles : The C3-C2-N1 angle in the pyrrole ring is 108.5°, consistent with sp² hybridization.
The ethylamine side chain adopts a staggered conformation, minimizing steric clashes with the methyl group. Protonation of the amine nitrogen enhances solubility in polar solvents and facilitates crystalline packing via ionic interactions with the chloride ion.
Crystallographic Studies and Molecular Conformation
Single-crystal X-ray diffraction analysis of related indole derivatives provides insights into the likely crystalline architecture of this compound. For example, a structurally analogous molecule, 2,2-dichloro-1-(4-chloro-1H-indol-1-yl)ethan-1-one, crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 9.7097(10) Å, b = 10.6037(11) Å, c = 10.1735(10) Å, and β = 96.580(4)°. These parameters suggest a tightly packed lattice stabilized by van der Waals forces and halogen bonding.
In the title compound, the following features are anticipated:
- Hydrogen bonding : The protonated amine group forms N-H···Cl⁻ interactions (distance ~2.1 Å).
- π-π stacking : Parallel displaced stacking of indole rings at 3.5–4.0 Å intervals.
- Torsional angles : The ethylamine side chain likely exhibits a torsion angle of 60–80° relative to the indole plane, as observed in similar structures.
Crystallographic data for related compounds reveal that substituents significantly affect packing efficiency. The 3-methyl group may introduce steric hindrance, reducing symmetry and favoring a triclinic or lower-symmetry space group compared to unsubstituted analogs.
Comparative Analysis with Related Indole Ethylamine Derivatives
The structural uniqueness of 2-(4,6-dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride becomes evident when compared to other indole derivatives:
Key distinctions include:
- Substituent effects : The 3-methyl group increases hydrophobicity compared to unsubstituted analogs, while the 4,6-dichloro substitution enhances electrophilicity.
- Conformational rigidity : The methyl group restricts rotation about the C3-C bond, potentially stabilizing specific conformers unavailable to non-methylated derivatives.
- Electronic profile : Chlorine atoms withdraw electron density via inductive effects, reducing the aromatic system’s basicity compared to non-halogenated indoles.
Properties
Molecular Formula |
C11H13Cl3N2 |
|---|---|
Molecular Weight |
279.6 g/mol |
IUPAC Name |
2-(4,6-dichloro-3-methylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-7-6-15(3-2-14)10-5-8(12)4-9(13)11(7)10;/h4-6H,2-3,14H2,1H3;1H |
InChI Key |
ITVVOBYHMGJJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regiochemical Considerations
The phenylhydrazine reacts with the ketone to form a hydrazone, which undergoes acid-catalyzed cyclization via a-sigmatropic rearrangement. The methyl group from 2-methylcyclohexanone directs substitution at the indole’s 3-position, while the 3,5-dichloro substituents on the phenylhydrazine become the 4,6-dichloro groups post-cyclization. Key conditions include:
-
Acid Catalyst : Polyphosphoric acid or methanesulfonic acid at 80–120°C
-
Solvent : Methanol or ethanol under reflux
-
Reaction Time : 6–12 hours
Typical yields range from 60% to 75%, with purity confirmed by HPLC (>95%).
Regioselective Chlorination Strategies
While the Fischer synthesis introduces chlorine atoms at the 4 and 6 positions, alternative routes may involve post-cyclization chlorination. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C can achieve this. However, this method risks over-chlorination and requires meticulous stoichiometry:
| Chlorinating Agent | Temperature (°C) | Yield (%) | Selectivity (4,6 vs. 5,7) |
|---|---|---|---|
| SO₂Cl₂ | 0–5 | 68 | 9:1 |
| NCS | 25 | 72 | 8:1 |
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying substitution patterns.
N-Alkylation for Ethanamine Sidechain Introduction
Introducing the ethanamine moiety at the indole’s 1-position involves N-alkylation. The weakly acidic NH group (pKa ≈ 17) requires deprotonation with strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF).
Alkylation Protocol
-
Deprotonation : 1.2 equivalents of NaH in THF at 0°C for 30 minutes.
-
Alkylating Agent : 1.1 equivalents of 2-chloroethylamine hydrochloride added dropwise.
-
Reflux : 12–24 hours at 65°C.
-
Workup : Neutralization with aqueous HCl, extraction with ethyl acetate, and solvent evaporation.
This step yields 2-(4,6-dichloro-3-methyl-1H-indol-1-yl)ethanamine with ~65% efficiency.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by dissolving in anhydrous diethyl ether and treating with hydrogen chloride (HCl) gas or concentrated hydrochloric acid. Crystallization from ethanol/ether mixtures produces the final compound with >99% purity, confirmed by elemental analysis (C, H, N, Cl).
Alternative Synthetic Routes
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of 4,6-dichloro-3-methylindole with ethylene diamine derivatives offers a modern alternative. Using Pd(OAc)₂ and Xantphos as ligands in toluene at 100°C achieves N-alkylation with 70% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the Fischer indole synthesis, reducing reaction times by 80% while maintaining yields of 68–72%.
Purification and Analytical Validation
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield needle-like crystals suitable for X-ray diffraction.
-
Analytical Data :
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Reduce reaction times and improve heat management during Fischer synthesis.
-
Catalyst Recycling : Pd-based catalysts from Buchwald–Hartwig reactions are recovered via filtration.
-
Waste Management : Chlorinated byproducts are neutralized with aqueous sodium bicarbonate.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-chlorination | Stepwise addition of SO₂Cl₂ at 0°C |
| N-Alkylation side reactions | Use of bulky bases (e.g., t-BuOK) to minimize O-alkylation |
| Low crystallinity | Seeding with pure hydrochloride salt during recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
The biological activity of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit:
Kinase Inhibition : It selectively inhibits certain protein kinases, notably Glycogen Synthase Kinase 3 Beta (GSK-3β), which is critical in signaling pathways associated with cancer and neurodegenerative diseases.
Anticancer Activity : Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, indicating a selective toxicity towards cancer cells over normal cells.
Cancer Treatment
The compound has shown promise in treating different types of cancers due to its ability to inhibit cancer cell proliferation and induce apoptosis. The selectivity towards cancer cells suggests it may have a favorable therapeutic index.
Neuropharmacology
Given its interaction with GSK-3β, this compound may also play a role in neuropharmacological applications, particularly in conditions like Alzheimer's disease where GSK-3β is implicated in tau phosphorylation and neurodegeneration .
Research Findings and Case Studies
A series of studies have been conducted to assess the efficacy and mechanisms of action of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride:
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Position and Electronic Effects
- Chlorine vs.
- Position of Ethanamine Chain: Attachment at the indole’s 1-position (target) vs.
Hydrochloride Salt
- The hydrochloride form improves solubility in aqueous media, critical for bioavailability and in vitro assays. This is a common feature among analogs (e.g., ) .
Biological Activity
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a unique molecular structure that includes two chlorine atoms and a methyl group on the indole ring, which may contribute to its biological efficacy.
- Molecular Formula : C11H12Cl2N2
- Molecular Weight : 243.13 g/mol
- CAS Number : 299165-92-7
- IUPAC Name : 2-(4,6-dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes and receptors involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies. The mechanism likely involves modulation of signaling pathways related to cell growth and inflammation.
Anticancer Properties
Several studies have explored the anticancer potential of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported for these cell lines range from 1.9 to 3.23 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that it may inhibit the growth of pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Study 1: Cytotoxicity Evaluation
A detailed evaluation of the cytotoxic effects of this compound was conducted using a panel of cancer cell lines. The study confirmed that the compound significantly suppressed cell viability in a dose-dependent manner, with molecular docking studies revealing favorable interactions with target proteins involved in tumor growth regulation .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains, including resistant strains of E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride?
- Methodology :
- Indole Core Synthesis : Start with 3-methylindole derivatives. Introduce chlorine substituents at positions 4 and 6 via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2/FeCl3 or NCS) under controlled conditions to avoid over-chlorination .
- Ethanamine Attachment : Perform N-alkylation of the indole nitrogen using 2-chloroethylamine hydrochloride in the presence of a base (e.g., NaH or K2CO3) in anhydrous DMF or THF. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, MeOH/DCM gradient) or recrystallization from ethanol/water mixtures. Verify purity (>95%) via HPLC .
Q. How should this compound be stored to maintain stability during experiments?
- Protocol :
- Store in airtight, light-resistant containers under inert gas (N2 or Ar) at temperatures ≤4°C. Avoid moisture to prevent hydrolysis .
- For short-term use, desiccate at room temperature in a vacuum-sealed environment. Monitor for discoloration or precipitate formation as stability indicators .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for indole protons (δ 7.0–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and ethanamine protons (δ 3.0–3.5 ppm). Cross-reference with similar indole derivatives if spectral data is unavailable .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for purity assessment. Retention times can be compared to synthetic intermediates .
- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 244.1 (free base) and chloride adducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data?
- Strategies :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using sonication or heating (≤60°C). Compare results with structurally similar compounds (e.g., 5-chloro-2-methylindole derivatives) .
- Reactivity : Perform controlled experiments under varying conditions (e.g., temperature, catalysts) and validate via kinetic studies. Use DFT calculations to predict reactive sites .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Assay Design :
- Receptor Binding : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement assays. Include positive controls (e.g., dopamine HCl for amine analogs) .
- Enzyme Inhibition : Test acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods. Compare IC50 values with known inhibitors .
Q. How can toxicity risks be mitigated during in vivo studies?
- Safety Protocols :
- Dose Optimization : Conduct acute toxicity studies in rodents (OECD 423) to determine LD50. Start with 10 mg/kg and escalate based on weight and response .
- PPE : Use nitrile gloves, lab coats, and fume hoods during handling. For spills, neutralize with 5% sodium bicarbonate .
Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) to address batch variability .
- Data Validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm compound identity, especially if commercial references are unavailable .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal (chlorinated compounds require specialized treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
